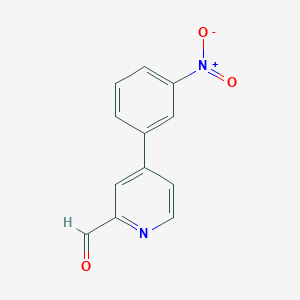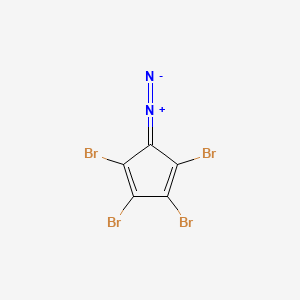
1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene: is a chemical compound characterized by the presence of four bromine atoms and a diazo group attached to a cyclopentadiene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene typically involves the bromination of cyclopentadiene followed by diazotization. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the selective addition of bromine atoms and the formation of the diazo group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The diazotization step can be carried out using nitrous acid or other diazotizing agents under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the diazo group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated cyclopentadienones, while reduction can produce partially debrominated cyclopentadienes.
科学的研究の応用
1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying biological processes involving brominated organic molecules.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene exerts its effects involves the interaction of its diazo group and bromine atoms with molecular targets. The diazo group can participate in cycloaddition reactions, while the bromine atoms can engage in electrophilic or nucleophilic substitution reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
類似化合物との比較
1,2,3,4-Tetrachloro-5-diazocyclopenta-1,3-diene: Similar in structure but with chlorine atoms instead of bromine.
5-Diazo-1,3-cyclopentadiene-1,2,3,4-tetracarbonitrile: Contains cyano groups instead of bromine atoms.
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: Features methoxy groups in addition to chlorine atoms.
Uniqueness: 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chlorinated or cyano-substituted counterparts
特性
CAS番号 |
38123-55-6 |
|---|---|
分子式 |
C5Br4N2 |
分子量 |
407.68 g/mol |
IUPAC名 |
1,2,3,4-tetrabromo-5-diazocyclopenta-1,3-diene |
InChI |
InChI=1S/C5Br4N2/c6-1-2(7)4(9)5(11-10)3(1)8 |
InChIキー |
GHWZZRGFHOVMCH-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=[N+]=[N-])C(=C1Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


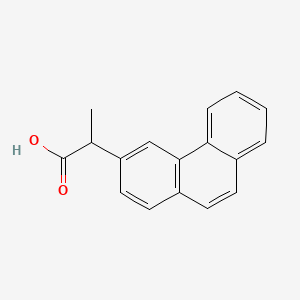
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)



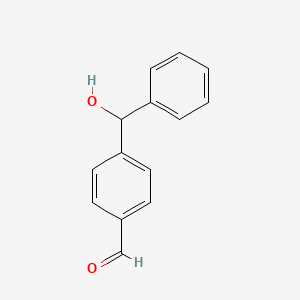
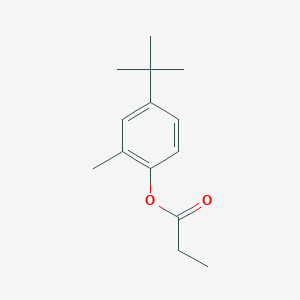
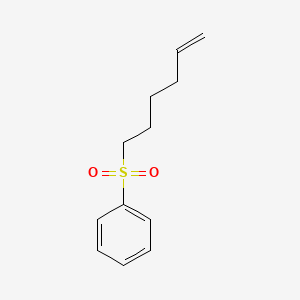
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)


![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)
